molecular formula C11H17NS B12671197 Pyridine, 3-((pentylthio)methyl)- CAS No. 102206-72-4

Pyridine, 3-((pentylthio)methyl)-

Cat. No.: B12671197
CAS No.: 102206-72-4
M. Wt: 195.33 g/mol
InChI Key: HUAICTNUOVBHSK-UHFFFAOYSA-N
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Description

Pyridine, 3-((pentylthio)methyl)- is a pyridine derivative characterized by a pentylthio group (-S-C₅H₁₁) attached via a methylene (-CH₂-) linker to the pyridine ring at the 3-position.

Properties

CAS No.

102206-72-4

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

3-(pentylsulfanylmethyl)pyridine

InChI

InChI=1S/C11H17NS/c1-2-3-4-8-13-10-11-6-5-7-12-9-11/h5-7,9H,2-4,8,10H2,1H3

InChI Key

HUAICTNUOVBHSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCSCC1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine derivatives, including Pyridine, 3-((pentylthio)methyl)-, can be achieved through various methods. One common method involves the reaction of pyridine with appropriate alkylating agents under controlled conditions. For instance, the reaction of pyridine with pentylthiomethyl chloride in the presence of a base such as sodium hydride can yield Pyridine, 3-((pentylthio)methyl)-. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of pyridine derivatives often involves catalytic processes. The Hantzsch pyridine synthesis is a well-known method for producing pyridine derivatives on an industrial scale. This method involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction proceeds through the formation of a dihydropyridine intermediate, which is subsequently oxidized to yield the desired pyridine derivative .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-((pentylthio)methyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

Pyridine, 3-((pentylthio)methyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 3-((pentylthio)methyl)- involves its interaction with specific molecular targets. The nitrogen atom in the pyridine ring can act as a Lewis base, forming coordinate bonds with metal ions or interacting with electrophilic sites on biomolecules. The pentylthio group can undergo redox reactions, contributing to the compound’s overall reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

3-(Methylthio)pyridine (CAS 18794-33-7)

  • Structure : Direct methylthio (-SCH₃) substitution at the 3-position (C₆H₇NS, MW 125.19 g/mol).
  • Properties : Simpler structure with lower molecular weight; boiling point data reported (NIST entries) .
  • Key Differences : Shorter alkyl chain reduces lipophilicity, while the absence of a methylene linker limits steric hindrance.

3-((Hexylthio)methyl)pyridine (Hypothetical)

  • Hypothesized Structure : Similar to the target compound but with a longer hexyl chain.

Comparison with Arylthio-Substituted Pyridines

3-[(3-Fluoro-5-nitrophenyl)thio]pyridine (CAS 803700-30-3)

  • Structure: Arylthio group (-S-C₆H₃FNO₂) at the 3-position (C₁₁H₇FN₂O₂S, MW 250.25 g/mol).
  • Properties : Electron-withdrawing substituents (fluoro, nitro) enhance stability and alter electronic properties .

Comparison with Other Functional Group-Substituted Pyridines

3-(Phenylmethyl)pyridine (CAS 620-95-1)

  • Structure : Benzyl (-CH₂-C₆H₅) group at the 3-position (C₁₂H₁₁N, MW 169.22 g/mol).
  • Properties : Thermodynamic data available (e.g., boiling points) via NIST .
  • Key Differences : Lack of sulfur reduces nucleophilic reactivity but increases aromatic interactions.

3-(Aminomethyl)pyridine (CAS 3731-52-0)

  • Structure : -CH₂-NH₂ substitution (C₆H₈N₂, MW 108.14 g/mol).
  • Properties: Polar amino group enhances water solubility and hydrogen-bonding capacity .

Research Findings on Related Compounds

  • Triazole Derivatives : highlights a compound with a pentylthio group in a triazole-pyridine hybrid. Its mass spectrometry fragmentation patterns suggest selective bond cleavage, implying similar stability challenges for the target compound .

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Notable Properties
Pyridine, 3-((pentylthio)methyl)- Not available C₁₁H₁₇NS 195.32 -CH₂-S-C₅H₁₁ High lipophilicity (theoretical)
3-(Methylthio)pyridine 18794-33-7 C₆H₇NS 125.19 -SCH₃ Lower boiling point
3-[(3-Fluoro-5-nitrophenyl)thio]pyridine 803700-30-3 C₁₁H₇FN₂O₂S 250.25 -S-C₆H₃FNO₂ Enhanced stability
3-(Phenylmethyl)pyridine 620-95-1 C₁₂H₁₁N 169.22 -CH₂-C₆H₅ Aromatic interactions

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